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4-(Difluoromethyl)-2-methyl-thiazole

Cat. No.: B12067725
M. Wt: 149.16 g/mol
InChI Key: OMBKDUUBXSEKKU-UHFFFAOYSA-N
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Description

Significance of the Thiazole (B1198619) Scaffold in Contemporary Chemical Research

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a fundamental structural motif in a vast array of biologically active compounds and functional materials. mdpi.comnih.govmdpi.com Its presence is noted in numerous FDA-approved drugs, underscoring its role as a "privileged scaffold" in medicinal chemistry. nih.gov The aromatic nature of the thiazole ring, coupled with its ability to participate in various chemical transformations, makes it a versatile building block for the synthesis of complex molecular architectures. organic-chemistry.orgyoutube.com Thiazole derivatives have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties, which continues to fuel research into novel synthetic methodologies and applications. mdpi.comnih.gov

Strategic Importance of the Difluoromethyl Group in Molecular Design and Modification

The difluoromethyl (CF₂H) group has garnered significant attention in molecular design, particularly in the fields of medicinal and agricultural chemistry. acs.org This group acts as a unique bioisostere for hydroxyl, thiol, and other hydrogen-bonding groups, offering a means to fine-tune the physicochemical properties of a molecule. acs.org The incorporation of a difluoromethyl group can enhance metabolic stability, modulate lipophilicity, and improve membrane permeability. acs.orgnih.gov Furthermore, the C-H bond in the CF₂H group can act as a hydrogen bond donor, a feature that can be exploited to enhance binding affinity to biological targets. acs.org The strategic introduction of this fluorine-containing moiety represents a powerful tool for lead optimization in drug discovery programs. nih.gov

Overview of 4-(Difluoromethyl)-2-methyl-thiazole within the Context of Advanced Organic Synthesis

This compound (CAS No. 1849218-92-3) is a specific example of a molecule that combines the advantageous features of both the thiazole scaffold and the difluoromethyl group. nih.govbldpharm.com Its structure, featuring a methyl group at the 2-position and a difluoromethyl group at the 4-position of the thiazole ring, makes it a valuable intermediate in advanced organic synthesis. chemscene.comrsc.org The synthesis of such substituted thiazoles often relies on established methodologies like the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide. youtube.comsynarchive.comrsc.orgyoutube.com The presence of the difluoromethyl group suggests its potential utility in the development of novel pharmaceuticals and agrochemicals, where the unique properties conferred by this group can be leveraged to create more effective and targeted molecules.

Interactive Data Table: Properties of this compound

PropertyValue
CAS Number 1849218-92-3
Molecular Formula C₅H₅F₂NS
Molecular Weight 149.16 g/mol

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H5F2NS B12067725 4-(Difluoromethyl)-2-methyl-thiazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H5F2NS

Molecular Weight

149.16 g/mol

IUPAC Name

4-(difluoromethyl)-2-methyl-1,3-thiazole

InChI

InChI=1S/C5H5F2NS/c1-3-8-4(2-9-3)5(6)7/h2,5H,1H3

InChI Key

OMBKDUUBXSEKKU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)C(F)F

Origin of Product

United States

Synthetic Methodologies for 4 Difluoromethyl 2 Methyl Thiazole and Its Analogs

Established Synthetic Pathways to the Core Thiazole (B1198619) Heterocycle

The formation of the thiazole ring is a cornerstone of heterocyclic chemistry, with several classical and modern methods available to chemists. These pathways offer different approaches to creating the thiazole core, which can then be functionalized.

Hantzsch Cyclization Adaptations for Thiazole Ring Formation

The Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887, remains one of the most fundamental and widely used methods for thiazole synthesis. wikipedia.org The classic reaction involves the cyclocondensation of an α-haloketone with a thioamide. wikipedia.org To synthesize a 2-methyl-thiazole core, thioacetamide (B46855) would be the thioamide of choice. The reaction proceeds via a nucleophilic attack of the sulfur from the thioamide on the carbon bearing the halogen, followed by cyclization and dehydration to form the aromatic thiazole ring.

Modern adaptations have focused on improving the efficiency and environmental footprint of this reaction. One-pot, multi-component procedures have been developed that combine reactants in a single step. For instance, an efficient and green method utilizes a silica-supported tungstosilisic acid as a reusable catalyst for the reaction of 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, and various benzaldehydes under ultrasonic irradiation or conventional heating. analis.com.my These one-pot approaches streamline the synthesis, reduce waste, and can lead to high yields, often between 79% and 90%. analis.com.my

Table 1: Hantzsch Thiazole Synthesis Variations
MethodReactantsConditionsKey FeaturesReference
Classic Hantzsch Synthesisα-Haloketone, ThioamideTypically reflux in a solvent like ethanolFundamental, versatile method. wikipedia.org
One-Pot Catalytic Methodα-Haloketone, Thiourea, AldehydeSilica supported tungstosilisic acid, EtOH/Water, 65°C or ultrasonic irradiationGreen, efficient, reusable catalyst, high yields (79-90%). analis.com.my

Cook-Heilbron Thiazole Synthesis Approaches

The Cook-Heilbron synthesis provides an alternative route to thiazoles, specifically yielding 5-aminothiazole derivatives. cutm.ac.in This reaction, discovered in 1947, involves the interaction of α-aminonitriles with reagents such as carbon disulfide, dithioacids, or isothiocyanates. cutm.ac.in The reaction generally proceeds under mild conditions, often at room temperature. cutm.ac.in When carbon disulfide is used as the reagent, the process yields 5-amino-2-mercaptothiazoles. This method is particularly valuable for creating a specific substitution pattern on the thiazole ring that may be difficult to achieve through other pathways.

Gabriel Synthesis Modifications for Thiazole Derivatives

While the classic Gabriel synthesis is a well-known method for preparing primary amines, a modification of this approach can be used to synthesize the thiazole core. encyclopedia.puborganic-chemistry.org The Gabriel thiazole synthesis involves the reaction of an α-acylamino ketone with a thionating agent, typically phosphorus pentasulfide (P₄S₁₀). nih.govnrochemistry.com The reaction requires heating the acylamino compound with the phosphorus reagent, which facilitates the cyclization and sulfurization needed to form the thiazole ring. nih.govlibretexts.org This method is effective for producing 2,5-disubstituted thiazoles. For example, reacting N-(2-oxopropyl) acetamide with phosphorus pentasulfide yields 2,5-dimethylthiazole. nih.gov

One-Pot Multicomponent Reactions in Thiazole Synthesis

One-pot multicomponent reactions (MCRs) have become a powerful strategy in organic synthesis due to their efficiency, atom economy, and ability to generate complex molecules in a single step. Several MCRs have been developed for the synthesis of thiazole derivatives. wikipedia.orgscilit.com These reactions often combine the principles of classic syntheses, like the Hantzsch reaction, into a more streamlined process. nih.gov For example, a convenient one-pot, three-component reaction for synthesizing thiazolyl-hydrazono-ethylthiazole derivatives uses 2-(2-benzylidenehydrazinyl)-4-methylthiazole, thiosemicarbazide (B42300), and hydrazonoyl chlorides in dioxane with a catalytic amount of triethylamine (TEA). scilit.com These methods are highly valued for their operational simplicity and their applicability in combinatorial chemistry for the rapid generation of diverse thiazole libraries. wikipedia.org

Chemoenzymatic and Enzymatic Synthesis Protocols for Thiazoles

In the pursuit of greener and more sustainable chemical processes, chemoenzymatic and enzymatic methods have been applied to thiazole synthesis. These approaches utilize enzymes as catalysts, which can operate under mild conditions with high selectivity. libretexts.orgjk-sci.com A novel chemoenzymatic one-pot multicomponent synthesis of thiazole derivatives has been developed using trypsin from porcine pancreas (PPT) as a catalyst. jk-sci.com The reaction, involving secondary amines, benzoyl isothiocyanate, and dimethyl but-2-ynedioate, proceeds at a mild 45°C in ethanol, achieving high yields of up to 94%. libretexts.orgjk-sci.com Such methods expand the application of enzymes in organic synthesis and provide an environmentally benign alternative to traditional chemical catalysis. libretexts.org

Table 2: Chemoenzymatic Synthesis of Thiazole Derivatives
CatalystReactantsConditionsYieldReference
Trypsin from porcine pancreas (PPT)Secondary amines, Benzoyl isothiocyanate, Dimethyl but-2-ynedioateEthanol, 45°C, 7 hoursUp to 94% libretexts.orgjk-sci.com

Advanced Strategies for Difluoromethyl Group Introduction

The difluoromethyl (CF₂H) group is a valuable substituent in medicinal chemistry, often serving as a bioisostere for hydroxyl or thiol groups and enhancing metabolic stability. organic-chemistry.org The introduction of this group onto a heterocyclic core like thiazole requires specialized reagents and strategies.

Direct C-H difluoromethylation of heterocycles has emerged as a powerful tool. organic-chemistry.org Radical-based processes are particularly common. A notable reagent, Zn(SO₂CF₂H)₂, known as DFMS, has been developed for the direct difluoromethylation of nitrogen-containing heteroarenes. This method is operationally simple, scalable, and proceeds under mild, open-flask conditions, making it highly practical for innate C-H functionalization.

Other advanced methods include nucleophilic difluoromethylation. For instance, (difluoromethyl)trimethylsilane (TMSCF₂H) can act as a source of a difluoromethyl nucleophile. In reactions with 2-substituted benzothiazoles, this reagent can lead to an unexpected S-difluoromethylation-ring-opening tandem reaction, highlighting the unique reactivity of fluoroalkyl nucleophiles. Another versatile reagent, difluoromethyl 2-pyridyl sulfone (2-PySO₂CF₂H), can participate in SₙAr-type reactions to introduce the difluoromethyl group at the C-2 position of benzothiazoles. These strategies represent the forefront of organofluorine chemistry, enabling the synthesis of complex molecules like 4-(difluoromethyl)-2-methyl-thiazole.

Table 3: Selected Reagents for Difluoromethylation
ReagentFull NameReaction TypeKey FeaturesReference
DFMSZinc difluoromethanesulfinateRadical C-H DifluoromethylationMild, scalable, direct transfer of CF₂H unit to heteroarenes.
TMSCF₂H(Difluoromethyl)trimethylsilaneNucleophilic DifluoromethylationSource of CF₂H⁻; can induce tandem ring-opening reactions.
2-PySO₂CF₂HDifluoromethyl 2-pyridyl sulfoneNucleophilic Aromatic Substitution (SₙAr)Effective for C-difluoromethylation of activated heterocycles.

Late-Stage Difluoromethylation Techniques

Late-stage difluoromethylation enables the direct introduction of the CF₂H group onto pre-assembled molecular frameworks, providing efficient access to novel analogs without the need for de novo synthesis. nih.govresearchgate.net This approach is particularly valuable in drug discovery for the rapid generation of structure-activity relationships. Methodologies are generally classified based on the nature of the difluoromethylating intermediate: radical, nucleophilic, or electrophilic. researchgate.net

Radical difluoromethylation has emerged as a powerful tool for the C-H functionalization of heterocycles. rsc.org These methods typically involve the generation of a difluoromethyl radical (•CF₂H) from a stable precursor, which then adds to the heteroaromatic ring. One of the pioneering reagents in this field is zinc difluoromethanesulfinate, Zn(SO₂CF₂H)₂, also known as DFMS or the Baran reagent. nih.gov In the presence of an oxidant like tert-butyl hydroperoxide (TBHP), DFMS effectively releases the •CF₂H radical, which can functionalize electron-deficient heterocycles. nih.gov

Another widely used and commercially available precursor is sodium difluoromethanesulfinate (CF₂HSO₂Na), often referred to as Hu's reagent. nih.gov This salt can generate the •CF₂H radical under various conditions, including photoredox catalysis, making it a versatile reagent for direct C-H difluoromethylation of a broad range of heterocycles. nih.gov These radical-based protocols often obviate the need for pre-functionalization of the substrate, representing a highly atom-economical approach. nih.gov

Table 1: Reagents for Radical Difluoromethylation

Reagent Name Chemical Formula Typical Activator/Condition Reference
Zinc difluoromethanesulfinate (DFMS) Zn(SO₂CF₂H)₂ tert-butyl hydroperoxide (TBHP) nih.gov
Sodium difluoromethanesulfinate CF₂HSO₂Na Oxidants, Visible Light/Photocatalyst nih.gov

Nucleophilic difluoromethylation involves the reaction of a heteroaromatic substrate with a reagent that delivers a difluoromethyl anion equivalent ("CF₂H⁻"). nih.gov A common precursor for the "CF₂H⁻" anion is (difluoromethyl)trimethylsilane (TMSCF₂H). cas.cnacs.org In the presence of a suitable activator, such as a fluoride source or a strong base, TMSCF₂H generates the nucleophilic species that can attack an electrophilic site on the thiazole ring.

Studies on 2-substituted benzothiazoles have demonstrated the complexity and potential for divergent reactivity with nucleophilic CF₂H reagents. cas.cnacs.orgnih.govacs.org For instance, the reaction of 2-methanesulfonyl benzothiazole (B30560) with TMSCF₂H can lead to either a ring-opening S-difluoromethylation or a direct C-2 nucleophilic aromatic substitution (SₙAr), depending on the reaction conditions and the specific nucleophilic reagent used. cas.cnacs.org While TMSCF₂H tends to promote ring-opening, other reagents like those derived from 2-PySO₂CF₂H can favor direct C-difluoromethylation via an SₙAr pathway. cas.cnacs.orgnih.gov This highlights the nuanced reactivity of different α-fluoro carbanions. cas.cn Other reagents capable of acting as "CF₂H⁻" sources include diethyl difluoromethylphosphonate and difluoromethyl phenyl sulfone. nih.gov

Electrophilic difluoromethylation, which involves a reagent acting as a "CF₂H⁺" synthon, is generally more challenging to achieve compared to radical or nucleophilic methods. cas.cn However, several reagents have been developed for this purpose. These include S-(difluoromethyl)diarylsulfonium salts and hypervalent iodine(III) reagents. cas.cn

A novel approach involves the use of S-difluoromethyl sulfoximine compounds, which can efficiently transfer a CF₂H group to various nucleophiles, including C-nucleophiles. cas.cn Mechanistic studies suggest that some of these reactions may proceed through a difluorocarbene intermediate rather than a true electrophilic "CF₂H⁺" species. cas.cn Another strategy employs reagents like 2-((difluoromethyl)sulfonyl)benzo[d]thiazole (2-BTSO₂CF₂H), which, under reductive conditions in the presence of activators like (EtO)₂P(O)H and TMSCl, can act as an electrophilic difluoromethylthiolating agent for electron-rich arenes. cas.cn

Visible-Light Photocatalyzed Difluoromethylation Reactions

Visible-light photoredox catalysis has revolutionized radical chemistry by providing a mild and efficient means to generate radical intermediates under ambient conditions. nih.govnih.govresearchgate.net This strategy has been widely applied to the difluoromethylation of heterocycles. nih.gov In a typical catalytic cycle, a photocatalyst (such as an iridium or ruthenium complex, or an organic dye like Eosin Y) absorbs visible light and enters an excited state. researchgate.net This excited-state catalyst can then engage in a single-electron transfer (SET) with a difluoromethyl precursor, like CF₂HSO₂Na or difluoromethyltriphenylphosphonium bromide, to generate the key •CF₂H radical. nih.govnih.gov

This method has been successfully used for the direct C-H difluoromethylation of a wide array of heterocycles, often with high efficiency and functional group tolerance. nih.gov The process can be performed without strong oxidants or metal additives, using molecular oxygen (O₂) from the air as a green terminal oxidant. nih.gov Furthermore, photocatalysis enables radical cascade reactions, where an initial difluoromethylation event is followed by a cyclization, allowing for the construction of complex CF₂H-containing polycyclic structures. nih.govnih.gov

Table 2: Examples of Photocatalyzed Difluoromethylation of Heterocycles

Substrate Type CF₂H Source Photocatalyst Conditions Outcome Reference
Quinoxalin-2(1H)-ones CF₂HSO₂Na Rose Bengal Green LEDs, DMSO, rt C-H Difluoromethylation nih.gov
Caffeine CF₂HSO₂Na Rose Bengal Green LEDs, DMSO, rt C-H Difluoromethylation nih.gov

Carbene-Mediated Difluoromethylation Mechanisms

Difluorocarbene (:CF₂) is a highly reactive intermediate that can be generated from various precursors. While often used for difluorocyclopropanation of alkenes, it can also be involved in difluoromethylation reactions. Some nucleophilic difluoromethylation reactions are proposed to proceed via a difluorocarbene pathway. cas.cn

For example, the reaction of an S-difluoromethyl sulfoximine reagent with a nucleophile can act as a base to deprotonate the reagent, leading to the elimination of a sulfinamide anion and the formation of difluorocarbene. cas.cn The carbene is then trapped by the nucleophile/solvent system to afford the difluoromethylated product. Deuterium-labeling experiments have provided evidence for such mechanisms. cas.cn Although direct routes for synthesizing thiazoles using rhodium carbenes exist, the application of carbene-mediated difluoromethylation to pre-formed thiazole rings is a more specialized area. nih.gov

Organometallic Approaches (e.g., Copper-mediated C(sp²)-CF₂H Bond Formation)

Organometallic chemistry, particularly using copper, offers powerful methods for forming C(sp²)-CF₂H bonds. researchgate.netchinesechemsoc.org These reactions can be broadly divided into two categories: cross-coupling reactions and direct C-H functionalization.

Copper-mediated cross-coupling reactions involve the reaction of an aryl halide or pseudohalide with a nucleophilic difluoromethylating reagent like TMSCF₂H. chinesechemsoc.org These transformations are thought to proceed through a Cu-CF₂H intermediate. While the isolation of stable Cu-CF₂H complexes has been challenging, their in-situ generation is key to these processes. researchgate.net The choice of ligands, such as phenanthroline, is often crucial for facilitating the reaction, especially for electron-poor aryl iodides. chinesechemsoc.org

More recently, copper-catalyzed direct C-H oxidative difluoromethylation of heteroarenes has been developed. chinesechemsoc.org This approach avoids the need for pre-functionalized substrates. Additionally, copper catalysis can enable the vicinal carbo-difluoromethylation of alkenes, where a C-CF₂H bond and a C-C bond are formed simultaneously across a double bond via a radical relay mechanism. nih.gov This strategy provides a modular route to complex alkyl-difluoromethanes. nih.gov

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
Zinc difluoromethanesulfinate
tert-butyl hydroperoxide
Sodium difluoromethanesulfinate
(Difluoromethyl)trimethylsilane
2-Methanesulfonyl benzothiazole
2-((Difluoromethyl)sulfonyl)pyridine
S-(Difluoromethyl)diarylsulfonium salt
2-((Difluoromethyl)sulfonyl)benzo[d]thiazole
Diethyl(trimethylsilyl)phosphite
Trimethylsilyl chloride
Eosin Y
Difluoromethyltriphenylphosphonium bromide
Rose Bengal
Quinoxalin-2(1H)-one
Caffeine
Imidazole (B134444)
fac-Tris(2-phenylpyridine)iridium(III)
S-Difluoromethyl sulfoximine

Activation of Commercial Difluoromethyl Reagents (e.g., TMSCHF₂)

The nucleophilic introduction of the difluoromethyl group often relies on the activation of commercially available reagents, with (difluoromethyl)trimethylsilane (TMSCHF₂) being a key example. The activation of TMSCHF₂ is typically achieved through the use of a fluoride source, which generates the transient and highly reactive difluoromethyl anion (CHF₂⁻).

The process involves the attack of a fluoride ion (e.g., from cesium fluoride, CsF) on the silicon atom of TMSCHF₂, leading to the formation of a pentacoordinate silicate intermediate. This intermediate can then release the difluoromethyl anion, which serves as the active nucleophile in the subsequent reaction. The choice of fluoride source and reaction conditions can be critical for the efficiency of the difluoromethylation. For instance, in the context of benzothiazoles, TMSCHF₂ has been successfully employed as a nucleophilic difluoromethylating agent cas.cn. The reaction with 2-substituted benzothiazoles can lead to either S-difluoromethylation followed by ring-opening or C-difluoromethylation, depending on the reaction conditions and the nature of other nucleophiles present cas.cn. The presence of water can also play a crucial role, potentially serving as a proton source to quench unreacted difluoromethyl anion, thereby preventing substrate decomposition cas.cn.

Table 1: Activation of TMSCHF₂ for Nucleophilic Difluoromethylation

ReagentActivatorActive Species GeneratedKey Application
(Difluoromethyl)trimethylsilane (TMSCHF₂)Cesium Fluoride (CsF)Difluoromethyl anion (CHF₂⁻)Nucleophilic difluoromethylation of electrophilic sites

Specific Synthetic Routes and Precursors for this compound and Closely Related Structures

The synthesis of this compound can be approached through several strategic pathways. These routes can be broadly categorized into either constructing the thiazole ring with the difluoromethyl group already in place or introducing this moiety onto a pre-formed thiazole scaffold.

Construction of the Thiazole Ring with a Pre-existing Difluoromethyl Moiety

The Hantzsch thiazole synthesis is a cornerstone method for the construction of the thiazole ring system. This reaction classically involves the condensation of an α-haloketone with a thioamide. To synthesize this compound via this route, the key precursors would be a difluoromethylated α-haloketone and thioacetamide.

A plausible difluoromethylated precursor is 1-bromo-3,3-difluoropropan-2-one. The reaction of this α-haloketone with thioacetamide would proceed via initial S-alkylation of the thioamide, followed by intramolecular cyclization and dehydration to furnish the desired this compound. While the Hantzsch synthesis is a widely employed method for a variety of substituted thiazoles, the specific application with difluoromethylated ketones to produce the title compound requires the availability of the appropriate starting materials nih.gov.

Introduction of the Difluoromethyl Group onto a Pre-formed Thiazole Scaffold

An alternative strategy involves the direct introduction of the difluoromethyl group onto a pre-existing 2-methylthiazole ring. This approach is advantageous as it allows for the late-stage modification of a readily available scaffold. Recent advancements in C-H functionalization have provided several methods for the direct difluoromethylation of heterocycles nih.govrsc.org.

Radical-based difluoromethylation has emerged as a powerful tool. Reagents such as zinc difluoromethanesulfinate (Zn(SO₂CF₂H)₂, DFMS), in the presence of an oxidant like tert-butyl hydroperoxide (TBHP), can generate the difluoromethyl radical (•CHF₂). This radical can then undergo addition to the electron-rich thiazole ring, followed by an oxidation step to yield the final product nih.gov. Another prominent method is the use of photoredox catalysis, where a photocatalyst, upon irradiation with visible light, can generate the difluoromethyl radical from a suitable precursor, such as sodium difluoromethanesulfonate (CF₂HSO₂Na) nih.gov. These methods offer a direct route to difluoromethylated heterocycles, often under mild reaction conditions.

Table 2: Reagents for Direct C-H Difluoromethylation of Heterocycles

Reagent/SystemRadical SourceMethodology
Zn(SO₂CF₂H)₂ (DFMS) / TBHP•CHF₂Oxidative radical addition
CF₂HSO₂Na / Photocatalyst / Light•CHF₂Photoredox-mediated radical addition

Utilization of Halodifluoromethylated Precursors (e.g., 4-Bromodifluoromethyl-thiazoles)

The use of halodifluoromethylated precursors represents another potential pathway. For instance, a hypothetical 4-(bromodifluoromethyl)-thiazole could serve as an intermediate. The synthesis of such a precursor would likely involve the reaction of a suitable thiazole derivative with a source of difluorocarbene followed by halogenation.

Once obtained, the 4-(bromodifluoromethyl)-thiazole could be converted to the desired 4-(difluoromethyl)-thiazole through a radical-mediated dehalogenation. This transformation is typically achieved using a radical initiator and a hydrogen atom source. While this approach is synthetically plausible, the preparation and subsequent reactions of 4-(halodifluoromethyl)-thiazoles are not yet widely documented in the literature.

Derivatization from 2-Amino-4-(difluoromethyl)thiazole Intermediates

A versatile route to this compound involves the derivatization of a 2-amino-4-(difluoromethyl)thiazole intermediate. This intermediate can be synthesized via the Hantzsch reaction, by condensing a difluoromethylated α-haloketone (e.g., 1-bromo-3,3-difluoropropan-2-one) with thiourea nih.gov. The resulting 2-aminothiazole (B372263) is a valuable platform for further functionalization.

The conversion of the 2-amino group to other functionalities is a well-established area of heterocyclic chemistry. For example, the amino group can be replaced via diazotization followed by a Sandmeyer-type reaction. The reaction of a 2-aminothiazole with sodium nitrite in an acidic medium generates a diazonium salt. This intermediate can then be treated with various reagents to introduce different substituents. For instance, treatment with copper(I) chloride can introduce a chloro group nih.gov. Although the direct conversion of the amino group to a methyl group is not a standard one-step transformation, a multi-step sequence involving the Sandmeyer reaction followed by a cross-coupling reaction could potentially achieve this.

Table 3: Hantzsch Synthesis of 2-Aminothiazole Derivatives

α-HaloketoneThio-componentProduct
1-Bromo-3,3-difluoropropan-2-one (hypothetical)Thiourea2-Amino-4-(difluoromethyl)thiazole
2-Bromo-1-(pyridin-2-yl)ethan-1-oneThiourea2-Amino-4-(pyridin-2-yl)thiazole nih.gov

Diazo Coupling Reactions for Azo-Thiazole Derivatives

Azo-thiazole derivatives are a class of compounds with applications in dyes and pharmaceuticals. These are typically synthesized through a diazo coupling reaction involving a 2-aminothiazole derivative. The synthesis begins with the diazotization of the 2-amino group of a 2-aminothiazole, such as the hypothetical 2-amino-4-(difluoromethyl)thiazole, using nitrosylsulfuric acid or sodium nitrite in a strong acid at low temperatures google.comiosrjournals.org.

The resulting diazonium salt is an electrophile that can react with an electron-rich aromatic or heteroaromatic coupling component, such as phenols, anilines, or other activated ring systems benthamdirect.comresearchgate.net. The coupling reaction is an electrophilic aromatic substitution, where the diazonium ion attacks the activated ring, typically at the para position, to form the azo linkage (-N=N-). This reaction is a well-established method for producing a wide variety of azo dyes based on the thiazole scaffold nih.goviosrjournals.org. The presence of the difluoromethyl group at the 4-position of the thiazole ring would be expected to influence the electronic properties of the diazonium salt and, consequently, its reactivity in the coupling reaction.

Reaction Mechanisms and Reactivity Studies of 4 Difluoromethyl 2 Methyl Thiazole

Mechanistic Investigations of Thiazole (B1198619) Ring Cyclization and Formation

The primary and most versatile method for synthesizing the thiazole ring is the Hantzsch thiazole synthesis. nih.govresearchgate.net This method involves the condensation reaction between an α-halocarbonyl compound and a thioamide. nih.gov For the specific synthesis of 4-(difluoromethyl)-2-methyl-thiazole, the reaction would proceed between thioacetamide (B46855) and an appropriate α-haloketone bearing a difluoromethyl group, such as 1-halo-3,3-difluoropropan-2-one.

The mechanism commences with the nucleophilic sulfur atom of thioacetamide attacking the electrophilic carbon of the α-haloketone, displacing the halide to form an iminothioether intermediate. This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon. The final step is a dehydration reaction, which results in the formation of the aromatic thiazole ring. nih.gov Alternative methods for thiazole synthesis, such as the Cook-Heilbron method, involve the reaction of α-aminonitriles with reagents like carbon disulfide, but the Hantzsch synthesis remains the most common approach for this substitution pattern. researchgate.net

Comprehensive Analysis of Reaction Pathways Involving the Difluoromethyl Group

The difluoromethyl (CF₂H) group is a critical functional moiety that dramatically influences the molecule's chemical and physical properties. It is often considered a bioisostere of hydroxyl, thiol, or amine groups. nih.govnih.gov

The introduction of a difluoromethyl group onto a heterocyclic core can be achieved through radical pathways. nih.govnih.gov Visible-light-induced photoredox catalysis provides a mild and efficient method for generating difluoromethyl radicals (•CF₂H) from stable precursors like sodium difluoromethane (B1196922) sulfonate or difluoromethyltriphenylphosphonium triflate. nih.govnih.gov

The general mechanism involves the excitation of a photocatalyst by visible light, enabling it to reduce the difluoromethyl source, which then fragments to release the •CF₂H radical. This highly reactive intermediate can then engage in direct C-H functionalization of the thiazole ring. nih.gov Studies on the difluoromethylation of various heterocycles show that this radical attack often occurs with high regioselectivity, typically at the C2 position adjacent to a heteroatom in many systems. nih.gov This methodology allows for the late-stage introduction of the difluoromethyl group, a valuable strategy in medicinal chemistry. nih.gov

The difluoromethyl group itself is generally not considered a primary nucleophilic or electrophilic center. Its reactivity profile is dominated by its powerful electron-withdrawing inductive effect (-I effect) due to the high electronegativity of the two fluorine atoms. This effect significantly influences the electron distribution within the thiazole ring.

Influence on the Thiazole Ring: The CF₂H group deactivates the thiazole ring towards electrophilic attack while simultaneously activating it for nucleophilic reactions. The carbon atom to which the group is attached (C4) becomes more electrophilic.

Nucleophilicity: While the CF₂H group is electron-poor, deprotonation of its C-H bond using a very strong base can generate a difluoromethyl anion. This anion is a hard nucleophile and can participate in reactions such as 1,2-addition to α,β-unsaturated ketones. cas.cn However, in the context of this compound, the more relevant nucleophilic character arises from the thiazole nitrogen or a deprotonated C2 position.

Electrophilicity: The CF₂H group is not an electrophile. However, its strong -I effect renders adjacent carbons more electrophilic and susceptible to attack by nucleophiles. youtube.com A difluoromethyl substituent on an imidazole (B134444) ring, for instance, has been shown to be highly reactive toward basic hydrolysis, proceeding through the formation of an azafulvene intermediate after loss of HF. researchgate.net

Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making the difluoromethyl group resistant to metabolic oxidation. This can enhance the metabolic stability and bioavailability of a molecule. acs.org

Lipophilicity: The CF₂H group is considered a lipophilic substituent. However, its impact on lipophilicity is context-dependent. The change in the logarithm of the partition coefficient (Δlog P) when replacing a methyl group with a difluoromethyl group can range from -0.1 to +0.4. nih.govacs.org This unique feature allows it to act as a "lipophilic hydrogen bond donor." h1.co

Electronic Effects and Reactivity: As a strong electron-withdrawing group, the CF₂H group lowers the energy of the molecule's frontier orbitals. This increases the acidity of nearby protons (such as at C2) and generally deactivates the ring for electrophilic substitution while making it more prone to nucleophilic attack. acs.orgresearchgate.net

A defining characteristic of the difluoromethyl group is its ability to act as a hydrogen bond donor. acs.orgbohrium.com The polarization of the C-H bond, caused by the adjacent electronegative fluorine atoms, allows the hydrogen to participate in weak hydrogen bonds. bohrium.com

Studies have shown that this interaction is energetically favorable, with a calculated interaction energy of approximately -1 kcal/mol and an optimal H---O distance of about 2.4 Å. bohrium.com This property is significant in drug design, as the CF₂H group can act as a bioisosteric replacement for traditional hydrogen bond donors like -OH and -N-H groups, while simultaneously increasing lipophilicity. acs.orgh1.co The hydrogen bond acidity parameter (A) for difluoromethyl groups has been determined to be in the range of 0.085–0.126, which is comparable to donors like thiophenol and aniline, though weaker than a hydroxyl group. nih.govh1.co

ParameterValue/ObservationReference
Interaction Energy~ -1 kcal/mol bohrium.com
H-Bond Distance (H---O)~ 2.4 Å bohrium.com
H-Bond Acidity (A)0.085 - 0.126 nih.govacs.org
Lipophilicity Change (Δlog P vs CH₃)-0.1 to +0.4 nih.gov

Chemical Transformations and Intramolecular Processes of the Thiazole Moiety

The reactivity of the thiazole ring in this compound is a product of the competing electronic effects of its substituents. The 2-methyl group is an electron-donating group (+I, hyperconjugation), while the 4-difluoromethyl group is strongly electron-withdrawing (-I).

Electrophilic Substitution: In general, electrophilic substitution on the thiazole ring occurs preferentially at the C5 position, which is the most electron-rich. pharmaguideline.com In this molecule, the 2-methyl group activates the C5 position, whereas the 4-CF₂H group deactivates it. The net result is a significantly deactivated ring, but any electrophilic attack (e.g., halogenation, nitration) would still be directed primarily to the C5 position, likely requiring harsh reaction conditions. pharmaguideline.com

Nucleophilic Reactivity and Deprotonation: The most electron-deficient carbon in the thiazole ring is C2. pharmaguideline.com The presence of the electron-withdrawing 4-CF₂H group further increases the acidity of the proton at the C2 position. Consequently, this proton can be readily removed by strong bases like organolithium reagents. The resulting C2-lithiated species is a potent nucleophile that can react with a variety of electrophiles (e.g., aldehydes, alkyl halides) to install new substituents at the C2 position. pharmaguideline.com

N-Alkylation: The lone pair of electrons on the ring nitrogen (N3) makes it a nucleophilic center. Reaction with alkyl halides leads to the formation of a thiazolium cation. pharmaguideline.com This quaternization further increases the acidity of the C2 proton.

Ring PositionPredicted ReactivityInfluencing FactorsReference
C2Most acidic proton; susceptible to deprotonation by strong bases.Electron-deficient nature of thiazole C2; enhanced by -I effect of 4-CF₂H. researchgate.netpharmaguideline.com
N3Nucleophilic; site of protonation and N-alkylation.Available lone pair on nitrogen. pharmaguideline.com
C4Electrophilic carbon center.Attachment of strongly electron-withdrawing CF₂H group. researchgate.net
C5Most likely site for electrophilic substitution (though deactivated).Activated by 2-CH₃, deactivated by 4-CF₂H. Generally the most electron-rich carbon. researchgate.netpharmaguideline.com

Electrophilic and Nucleophilic Substitution Reactions on the Thiazole Ring

The reactivity of the thiazole core towards substitution is dictated by the electronic properties of its substituents. Generally, the thiazole ring is electron-rich and susceptible to electrophilic attack, primarily at the C5 position, which is the most electron-rich carbon. pharmaguideline.com However, the presence of the powerful electron-withdrawing difluoromethyl (-CF2H) group at C4 significantly deactivates the ring towards electrophiles. Conversely, this deactivation enhances the ring's susceptibility to nucleophilic attack, particularly at the electron-deficient C2 position. pharmaguideline.com

Electrophilic Substitution: Despite the deactivating effect of the -CF2H group, electrophilic substitution can still occur, preferentially at the C5 position. The electron-donating 2-methyl group provides some activation to counterbalance the deactivation. Reactions like halogenation are plausible under specific conditions. For instance, studies on related thiazole derivatives have shown that bromination can be achieved using N-bromosuccinimide (NBS). mdpi.comyoutube.com For this compound, such a reaction would be expected to yield 5-bromo-4-(difluoromethyl)-2-methyl-thiazole.

Nucleophilic Substitution: The thiazole ring is generally resistant to nucleophilic aromatic substitution unless activated by strong electron-withdrawing groups or through quaternization of the ring nitrogen. pharmaguideline.comwikipedia.org The C2 position is the most electron-deficient and, therefore, the most likely site for nucleophilic attack. pharmaguideline.com Deprotonation at C2 using strong bases like organolithium compounds can generate a nucleophilic C2-lithiated species, which can then react with various electrophiles. wikipedia.org

Table 1: Predicted Substitution Patterns for this compound

Reaction TypeReagent ExamplePredicted Major ProductRationale
Electrophilic Substitution Br₂ / FeBr₃ or NBS5-Bromo-4-(difluoromethyl)-2-methyl-thiazoleC5 is the most electron-rich position, despite deactivation by the C4-CF₂H group. pharmaguideline.com
Nucleophilic Substitution 1. n-BuLi2. Electrophile (E⁺)2-E-4-(Difluoromethyl)-2-methyl-thiazoleC2 is the most acidic and electron-deficient position, susceptible to deprotonation by strong bases. wikipedia.org

Oxidation and Reduction Pathways of Thiazole-Containing Structures

The oxidation and reduction of thiazole derivatives can involve either the heterocyclic ring or its substituents.

Oxidation: The sulfur atom in the thiazole ring is susceptible to oxidation, potentially forming a non-aromatic thiazole S-oxide or S,S-dioxide. wikipedia.org Studies on the oxidation of 2-methylbenzothiazole (B86508) have shown that the methyl group can also be a site of oxidation, leading to the formation of an aldehyde. nih.gov In the case of this compound, oxidation with reagents like m-chloroperbenzoic acid (mCPBA) or Oxone® could lead to several products. rsc.orgacs.org Mild oxidation may yield the thiazole N-oxide. wikipedia.org More aggressive oxidation can lead to the S-oxide and potentially ring-opened products, such as sulfonate esters, as has been observed with benzothiazole (B30560) derivatives. scholaris.ca The difluoromethyl group itself is generally stable towards oxidation.

Reduction: The thiazole ring is relatively stable and resistant to reduction due to its aromatic character. pharmaguideline.com Catalytic hydrogenation with platinum or reduction with metal-acid systems typically does not affect the ring. pharmaguideline.com However, harsh reducing agents like Raney Nickel can cause desulfurization and subsequent degradation of the ring structure. pharmaguideline.com

Cycloaddition Reactions (e.g., [3+2], [4+2]) and Associated Mechanisms

Thiazoles can participate in cycloaddition reactions, although their aromaticity often necessitates high temperatures or the presence of activating groups. wikipedia.org

[4+2] Cycloaddition (Diels-Alder Reactions): Thiazoles themselves are generally poor dienes in Diels-Alder reactions due to their aromatic stabilization energy. acs.org However, when substituted with an alkenyl group, such as in 4-alkenylthiazoles, they can act as dienes. acs.orgacs.org These reactions often proceed through a stepwise mechanism involving a zwitterionic intermediate. acs.orgnih.gov While this compound itself lacks the necessary diene structure for a standard [4+2] reaction, it could potentially act as a dienophile across its C4=C5 bond if paired with a highly reactive diene, a reactivity mode seen in related isothiazole (B42339) dioxides. clockss.org

[3+2] Cycloaddition: 1,3-Dipolar cycloadditions are a common reaction pathway for five-membered heterocycles. Thiazolium salts, formed by N-alkylation of the thiazole, can generate 1,3-dipoles that readily undergo [3+2] cycloaddition with various dipolarophiles like alkenes and alkynes. rsc.orgrsc.org This provides a versatile method for constructing fused heterocyclic systems. For example, thiazolium inner salts have been shown to react with electron-deficient alkynes to produce fused ring systems through a [3+2] cycloaddition mechanism. rsc.org

Table 2: Plausible Cycloaddition Reactions Involving the Thiazole Core

Reaction TypeReactant TypeMechanism NotesPotential Outcome
[4+2] Cycloaddition Thiazole as dienophile with reactive dieneConcerted or stepwise; high activation energy due to aromaticity. acs.orgclockss.orgFused bicyclic system.
[3+2] Cycloaddition Thiazolium ylide (as 1,3-dipole) + dipolarophileFormation of a thiazolium salt followed by deprotonation to generate the ylide/dipole. rsc.orgrsc.orgSpirocyclic or fused heterocyclic structures.

Tautomerism and Isomerization Studies of Thiazole Derivatives

Tautomerism: Tautomers are constitutional isomers that readily interconvert, often through the migration of a proton. libretexts.org For the specific structure of this compound, significant prototropic tautomerism is not expected as it lacks easily movable protons, such as those found in amino- or hydroxy-substituted thiazoles. nih.govresearchgate.net In 2-aminothiazole (B372263) derivatives, an amine-imine tautomerism is a well-studied phenomenon where a proton can migrate between the exocyclic and endocyclic nitrogen atoms. nih.govresearchgate.net The position of this equilibrium is sensitive to substituents and the solvent. nih.gov

Isomerization: Photochemical isomerization is a known process for thiazole and isothiazole derivatives. rsc.org Theoretical studies suggest that upon irradiation, these molecules can undergo complex rearrangements. rsc.orgresearchgate.net These isomerizations can proceed through various mechanistic pathways, including ring contraction-ring expansion or direct routes involving conical intersections, potentially leading to the formation of isomeric structures like isothiazoles. rsc.org In some cases, isomerization of a double bond in a substituent can occur to form a more thermodynamically stable, conjugated system. acs.org

Investigation of Rearrangement and Migration Processes (e.g., 1,3-Hydrogen Migration)

Rearrangement and migration processes are often coupled with other reactions, such as cycloadditions.

1,3-Hydrogen Migration: In the context of [4+2] cycloadditions involving 4-alkenylthiazoles, the initial cycloadduct is often non-aromatic. A subsequent 1,3-hydrogen migration frequently occurs, leading to the rearomatization of the thiazole ring, which provides a strong thermodynamic driving force for the process. acs.org

Photochemical Rearrangements: As noted in the isomerization section, photochemical excitation can lead to significant molecular rearrangements. Studies on 2-amino-4-methylthiazole (B167648) have demonstrated that UV irradiation can induce cleavage of the C-S and C-N bonds, followed by hydrogen atom migration and rearrangement to form entirely new molecular structures, such as carbodiimides and azirenes. nih.gov While not studied for this compound specifically, these findings indicate the potential for complex rearrangement pathways under photochemical conditions. researchgate.net

Advanced Spectroscopic Characterization of 4 Difluoromethyl 2 Methyl Thiazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F, a comprehensive picture of the molecular framework can be constructed.

Proton NMR (¹H NMR) for Proton Environment Elucidation

The ¹H NMR spectrum of 4-(difluoromethyl)-2-methyl-thiazole provides information on the number, environment, and connectivity of protons in the molecule. Three distinct signals are expected:

2-Methyl Protons (-CH₃): These three protons appear as a sharp singlet, as they are equivalent and have no adjacent protons to couple with. Based on similar thiazole (B1198619) structures, this signal is anticipated in the region of δ 2.5–2.8 ppm. chemicalbook.com

Thiazole Ring Proton (H-5): The single proton attached to carbon 5 of the thiazole ring appears as a singlet. Its chemical shift is influenced by the aromatic nature of the ring and the electron-withdrawing effect of the adjacent difluoromethyl group, placing it further downfield.

Difluoromethyl Proton (-CHF₂): This proton is coupled to the two adjacent fluorine atoms, resulting in a characteristic triplet signal (due to coupling to two equivalent spin-½ nuclei, ⁿJ_HF). rsc.org This signal is typically found significantly downfield, in the range of δ 6.5–7.5 ppm, due to the strong deshielding effect of the two fluorine atoms. rsc.org

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
-CH₃ (on C2)~2.7Singlet (s)N/A
H-5 (on C5)~7.8Singlet (s)N/A
-CHF₂ (on C4)~7.0Triplet (t)²J_HF ≈ 50-60 Hz

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis

The ¹³C NMR spectrum reveals the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, and coupling with attached fluorine atoms provides further structural confirmation.

Methyl Carbon (-CH₃): A single peak in the upfield region, typical for an sp³-hybridized methyl carbon attached to an aromatic ring.

Thiazole Ring Carbons (C2, C4, C5):

C2: The carbon bearing the methyl group.

C4: This carbon is directly bonded to the difluoromethyl group. Its signal will appear as a triplet due to one-bond coupling with the two fluorine atoms (¹J_CF). rsc.org

C5: The carbon bearing the single ring proton. It may also exhibit a smaller, two-bond coupling to the fluorine atoms (²J_CF).

Difluoromethyl Carbon (-CHF₂): This carbon signal is a prominent triplet due to the large one-bond coupling (¹J_CF) with the directly attached fluorine atoms. The chemical shift is typically in the range of δ 110-115 ppm, and the coupling constant ¹J_CF is substantial, often exceeding 200 Hz. rsc.org

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
-CH₃ (on C2)~19SingletN/A
C5~120Doublet (small)²J_CF ≈ 20-30 Hz
-CHF₂ (on C4)~113Triplet (t)¹J_CF ≈ 230-240 Hz
C4~148Triplet (t)¹J_CF ≈ 25-35 Hz
C2~168SingletN/A

Fluorine-19 NMR (¹⁹F NMR) for Difluoromethyl Group Characterization and Quantification

¹⁹F NMR is a highly sensitive technique used specifically to analyze fluorine-containing compounds. For this compound, the two fluorine atoms of the -CHF₂ group are chemically equivalent.

The spectrum is expected to show a single resonance signal. This signal will be split into a doublet due to coupling with the single geminal proton (²J_FH). The magnitude of this two-bond H-F coupling constant is typically in the range of 50-60 Hz. rsc.orgnih.gov The chemical shift for difluoromethyl groups attached to aromatic systems typically appears in a range of -90 to -120 ppm relative to the standard CFCl₃. rsc.orgucsb.edu

Table 3: Predicted ¹⁹F NMR Data for this compound

Fluorine AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
-CHF₂-90 to -120Doublet (d)²J_FH ≈ 50-60 Hz

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning signals and confirming the molecule's connectivity by showing correlations between nuclei. uvic.casdsu.edu

COSY (Correlation Spectroscopy): This H-H correlation experiment would show which protons are coupled to each other. For this molecule, it would primarily confirm the absence of correlations for the methyl and H-5 singlets, though a very weak long-range correlation might be observable between the H-5 and the -CHF₂ proton. sdsu.edu

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This experiment correlates protons with the carbons they are directly attached to (one-bond C-H coupling). youtube.com It would definitively link the proton signals to their respective carbon signals: the methyl protons to the methyl carbon, the H-5 proton to the C5 carbon, and the -CHF₂ proton to the -CHF₂ carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range correlations between protons and carbons (typically over two or three bonds), which is essential for piecing together the molecular fragments. youtube.com Key expected correlations include:

The methyl protons showing correlations to the C2 and C4 carbons.

The H-5 proton showing correlations to C4 and potentially the -CHF₂ carbon.

The -CHF₂ proton showing correlations to the C4 and C5 carbons.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by measuring the vibrations of its bonds.

Vibrational Assignment and Functional Group Identification

The IR spectrum of this compound is characterized by absorptions corresponding to the vibrations of the thiazole ring and the attached functional groups.

C-H Vibrations: Stretching vibrations for the aromatic C-H (at C5) and the methyl C-H bonds are expected in the 3100-2900 cm⁻¹ region.

Thiazole Ring Vibrations: The characteristic stretching vibrations of the thiazole ring, involving C=N, C=C, and C-S bonds, typically appear in the fingerprint region between 1600 cm⁻¹ and 1300 cm⁻¹. icm.edu.plresearchgate.net

C-F Vibrations: The most distinct features for this molecule are the C-F stretching vibrations of the difluoromethyl group. These vibrations give rise to very strong and characteristic absorption bands, typically found in the 1150-1000 cm⁻¹ region of the spectrum. rsc.org

-CH₃ Bending: Bending vibrations for the methyl group are expected around 1450 cm⁻¹ and 1380 cm⁻¹.

Table 4: Predicted IR Vibrational Assignments for this compound

Wavenumber (cm⁻¹)Vibrational Mode
~3100C-H stretch (thiazole ring)
~2950C-H stretch (methyl)
~1610C=N stretch (thiazole ring)
~1500C=C stretch (thiazole ring)
~1450, 1380-CH₃ bend
1150-1000C-F stretch (strong)

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Molecular Weight Determination

Liquid chromatography-mass spectrometry (LC-MS) is a cornerstone technique for the analysis of chemical compounds, combining the separation power of liquid chromatography with the detection capabilities of mass spectrometry. It is routinely used to assess the purity of a sample by separating the main compound from any impurities, by-products, or starting materials. Following separation, the mass spectrometer provides the mass-to-charge ratio (m/z) of the eluted compounds.

For this compound, the expected molecular ion in positive electrospray ionization (ESI) mode would be the protonated molecule, [M+H]⁺. The molecular weight of the neutral molecule (C₅H₅F₂NS) is approximately 150.16 g/mol . Therefore, the LC-MS analysis would be expected to show a prominent peak corresponding to the [M+H]⁺ ion.

CompoundFormulaCalculated Molecular Weight (g/mol)Expected Ion (ESI+)Expected m/z
This compoundC₅H₅F₂NS150.16[M+H]⁺151.02

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Analysis

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically with an error of less than 5 parts per million (ppm). nih.gov This precision allows for the confident determination of a molecule's elemental formula, as very few formulas will match a given mass with such high accuracy. nih.govresearchgate.net This is a key advantage over low-resolution mass spectrometry. researchgate.net Techniques like Quadrupole Time-of-Flight (Q-TOF) mass spectrometry are commonly employed for HRMS analysis. lcms.cznih.gov

For this compound, HRMS would be used to confirm its elemental composition (C₅H₅F₂NS). By comparing the experimentally measured precise mass of the molecular ion to the theoretically calculated mass, the formula can be validated. This technique is crucial for structure confirmation, especially for novel compounds or for distinguishing between isomers. The ability of HRMS to perform retrospective data analysis on non-target compounds is also a significant advantage in chemical analysis. nih.gov

CompoundFormulaIon TypeCalculated Precise Mass (Monoisotopic)
This compoundC₅H₅F₂NS[M+H]⁺151.01826

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. For organic molecules, the most common electronic transitions are from a π bonding orbital to a π* antibonding orbital (π→π) and from a non-bonding orbital to a π antibonding orbital (n→π*).

The thiazole ring is an aromatic heterocycle, and its UV-Vis spectrum is characterized by absorptions arising from these transitions. While a specific spectrum for this compound is not detailed in the searched literature, studies on other substituted thiazoles show that absorption bands are typically observed in the 350-600 nm range, where π→π* and n→π* bands often overlap. mdpi.com The position and intensity of these bands are sensitive to the nature and position of substituents on the ring. The electron-withdrawing difluoromethyl group at the C4 position and the electron-donating methyl group at the C2 position would be expected to modulate the energy of the frontier molecular orbitals (HOMO and LUMO), thus shifting the absorption maxima (λmax) relative to unsubstituted thiazole.

X-ray Crystallography

Single Crystal X-ray Diffraction (ScXRD) for Solid-State Molecular Geometry

Single crystal X-ray diffraction (ScXRD) is the definitive analytical method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.govresearchgate.net It provides accurate data on bond lengths, bond angles, and torsion angles, revealing the molecule's conformation and the packing of molecules within the crystal lattice. mdpi.com

A published crystal structure for this compound was not found in the reviewed literature. However, extensive crystallographic data exists for a wide variety of other substituted thiazole derivatives. mdpi.comresearchgate.netresearchgate.net Analysis of these structures provides a clear picture of the expected molecular geometry.

The thiazole ring itself is generally planar or nearly planar. researchgate.net The solid-state structure is stabilized by various intermolecular interactions, which can include C–H···N or C–H···S hydrogen bonds. researchgate.netresearchgate.net The bond lengths within the ring are characteristic of their partial double-bond character due to aromaticity. researchgate.net Based on analogous structures, a set of expected crystallographic parameters can be proposed.

Table 1. Typical Crystallographic Parameters for a Substituted Thiazole Ring Based on Analogous Structures. Note: These are representative values and not experimental data for the title compound.
ParameterTypical Value RangeReference
Crystal SystemMonoclinic, Orthorhombic researchgate.netresearchgate.net
Space GroupP2₁/c, P2₁/n researchgate.netresearchgate.net
C-S Bond Length (Å)1.73 - 1.76 researchgate.net
C-N Bond Length (Å)1.30 - 1.38 researchgate.net
Ring Planarity (r.m.s. deviation, Å)< 0.01 researchgate.net

Analysis of Intermolecular and Intramolecular Interactions (e.g., Hydrogen Bonding, Crystal Packing)

The presence of the difluoromethyl (-CHF₂) group, a methyl group, and a thiazole ring provides several potential sites for intermolecular and intramolecular interactions. These interactions are expected to play a significant role in the crystal packing of the molecule.

Hydrogen Bonding:

The C-H bonds of the difluoromethyl group can act as weak hydrogen bond donors. The fluorine atoms, being highly electronegative, polarize the C-H bond, making the hydrogen atom more acidic and capable of forming C–H···X hydrogen bonds, where X is a hydrogen bond acceptor. In the solid state, potential acceptors for these hydrogen bonds would be the nitrogen and sulfur atoms of the thiazole ring of neighboring molecules. The lone pairs of electrons on the nitrogen and sulfur atoms make them suitable hydrogen bond acceptors.

Furthermore, intramolecular hydrogen bonding, although likely weak, could potentially occur between the hydrogen of the difluoromethyl group and the nitrogen atom of the thiazole ring, leading to the formation of a five-membered ring. The existence and strength of such interactions are highly dependent on the molecular conformation. Studies on other organic fluorine-containing molecules have established the presence of intramolecular hydrogen bonds involving fluorine. nih.gov

Crystal Packing and Other Interactions:

To illustrate the types of interactions that a difluoromethyl-containing heterocyclic compound can exhibit, the crystallographic data for a related compound, 4-(difluoromethyl)-1-methyl-N-(pyridin-3-yl)-1H-pyrazole-3-carboxamide, is presented below. In this structure, intermolecular N–H···O and O–H···N hydrogen bonds are observed, which connect adjacent molecules to form a one-dimensional chain. researchgate.net This highlights the capability of the difluoromethyl group's environment to participate in significant intermolecular hydrogen bonding networks.

Interactive Table: Crystallographic Data for 4-(Difluoromethyl)-1-methyl-N-(pyridin-3-yl)-1H-pyrazole-3-carboxamide researchgate.net

ParameterValue
Empirical FormulaC₁₁H₁₂F₂N₄O₂
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)8.2282(16)
b (Å)7.1146(13)
c (Å)21.567(4)
β (°)100.016(3)
Volume (ų)1243.3(4)
Z4
R-factor (%)4.03

This data is for a related compound and is presented for illustrative purposes to show the types of interactions a difluoromethyl-containing heterocyclic compound can form.

Computational Chemistry and Theoretical Studies of 4 Difluoromethyl 2 Methyl Thiazole

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, offering profound insights into molecular structure and reactivity. For a novel or understudied compound like 4-(Difluoromethyl)-2-methyl-thiazole, these methods would be indispensable for elucidating its fundamental properties.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Elucidation

Density Functional Theory (DFT) stands as a primary tool for computational chemists due to its balance of accuracy and computational cost. For this compound, DFT calculations would be employed to determine its most stable three-dimensional conformation, a process known as geometry optimization. This would involve calculating the forces on each atom and iteratively adjusting their positions until a minimum energy structure is found. The resulting optimized geometry would provide precise bond lengths, bond angles, and dihedral angles.

Furthermore, DFT calculations would shed light on the electronic structure of the molecule, detailing the distribution of electron density and the nature of the chemical bonds. This is particularly important for understanding the impact of the electron-withdrawing difluoromethyl group on the aromatic thiazole (B1198619) ring. While general studies on thiazole derivatives exist, specific optimized parameters for this compound are not present in the reviewed literature.

Selection and Validation of Basis Sets (e.g., 6-31G(d,p), 6-311++G(d,p))

The accuracy of DFT calculations is highly dependent on the choice of the basis set, which is a set of mathematical functions used to describe the atomic orbitals. Common basis sets like Pople-style (e.g., 6-31G(d,p) and 6-311++G(d,p)) are frequently used. The 6-31G(d,p) basis set is a split-valence basis set that includes polarization functions on heavy atoms (d) and hydrogen atoms (p), which are crucial for accurately describing bonding in cyclic and polar molecules. For a more refined analysis, the larger 6-311++G(d,p) basis set could be employed, which includes diffuse functions (++) to better represent the electron distribution far from the atomic nuclei, an important consideration for molecules with potential non-covalent interactions.

The selection of an appropriate basis set would be a critical first step in any computational study of this compound. Validation would typically involve comparing calculated properties with any available experimental data or benchmarking against higher-level calculations for similar, well-characterized molecules.

Hartree-Fock (HF) Methods for Comparative Analysis

The Hartree-Fock (HF) method is another foundational ab initio quantum chemistry method. While generally less accurate than modern DFT methods because it does not account for electron correlation in the same way, HF calculations are often performed for comparative purposes. A comparative analysis between HF and DFT results for this compound would help in assessing the role of electron correlation in determining its structural and electronic properties. Such a comparison is a standard practice in computational studies to provide a more complete theoretical picture of a molecule.

Molecular Orbital and Electronic Property Analysis

Understanding the molecular orbitals and electronic properties is key to predicting a molecule's reactivity and potential applications.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule. A smaller HOMO-LUMO gap generally implies higher reactivity.

For this compound, calculating the HOMO and LUMO energies and visualizing their spatial distribution would reveal the regions of the molecule most likely to be involved in electrophilic and nucleophilic attacks. While studies on other thiazoles provide exemplary data nih.gov, specific values for the title compound are not available.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

A Molecular Electrostatic Potential (MEP) map is a color-coded representation of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for identifying the electron-rich and electron-poor regions of a molecule. Red-colored regions on an MEP map indicate negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue-colored regions indicate positive electrostatic potential (electron-poor, susceptible to nucleophilic attack).

For this compound, an MEP map would visually pinpoint the reactive sites, such as the nitrogen and sulfur atoms of the thiazole ring and the electronegative fluorine atoms of the difluoromethyl group. This would provide a clear and intuitive guide to its chemical behavior. Although the utility of MEP maps for thiazole derivatives is well-documented nih.gov, a specific map for this compound has not been published.

Polarizability (α₀) and First Hyperpolarizability (β₀) for Non-Linear Optical (NLO) Behavior

The response of a molecule to an external electric field is described by its polarizability (α) and hyperpolarizabilities (β, γ, etc.). These properties are fundamental to understanding a molecule's potential for use in non-linear optical (NLO) materials, which have applications in technologies like optical data storage and image processing. The first hyperpolarizability (β₀) is particularly indicative of a material's second-order NLO response.

Computational methods, such as Density Functional Theory (DFT), are frequently employed to calculate these properties. For thiazole derivatives, studies have shown that the introduction of electron-withdrawing and electron-donating groups can significantly enhance NLO properties. researchgate.netmdpi.com The difluoromethyl group (-CF₂H) is a potent electron-withdrawing group, which, when attached to the thiazole ring, is expected to induce a significant dipole moment and enhance the NLO response.

In a study on various 4-methylthiazole (B1212942) derivatives, DFT calculations using the B3LYP method have been used to determine polarizability and first hyperpolarizability values, suggesting that such compounds can exhibit NLO behavior. rsc.org For this compound, the presence of the -CF₂H group at the 4-position and the methyl group (-CH₃), a weak electron-donating group, at the 2-position creates a push-pull system across the thiazole ring. This electronic asymmetry is a key factor for a high β₀ value.

The calculated values for polarizability and hyperpolarizability are often compared to standard NLO materials like urea (B33335) to gauge their potential. nih.gov While specific values for this compound are not available, we can present illustrative data based on trends observed in similar fluorinated heterocyclic compounds. nih.gov

Table 1: Illustrative Calculated NLO Properties of this compound and a Reference Compound (Urea) This table presents hypothetical data for illustrative purposes, based on trends from related compounds.

Compound Dipole Moment (μ) (D) Polarizability (α₀) (x 10⁻²⁴ esu) First Hyperpolarizability (β₀) (x 10⁻³⁰ esu)
This compound 4.5 12.5 15.0
Urea (Reference) 1.37 3.83 0.37

Data for Urea is from established literature. Data for this compound is illustrative.

The anticipated higher values for this compound in the table above are based on the electronic effects of the substituents. The significant β₀ value would suggest its potential as a promising candidate for NLO applications.

Reactivity and Reaction Mechanism Simulations

Computational chemistry is an indispensable tool for predicting and understanding the reactivity of molecules and the mechanisms of their reactions. For this compound, theoretical studies can map out reaction pathways, analyze transition states, and quantify reactivity using various indices derived from DFT.

Transition State Analysis and Reaction Path Mapping

Transition state theory is a cornerstone of reaction dynamics. Computational methods allow for the localization of transition state (TS) geometries and the calculation of activation energies, providing a detailed map of the reaction energy profile. For reactions involving thiazole derivatives, such as cycloadditions or substitutions, identifying the TS is crucial to understanding the reaction mechanism and kinetics.

For instance, studies on 2-amino-4-methylthiazole (B167648) have used DFT to calculate the energy barriers for tautomerization, identifying the transition states connecting different isomers. mdpi.com Similarly, for reactions involving this compound, computational chemists can model the approach of a reactant, map the potential energy surface, and identify the lowest energy path from reactants to products via the transition state. This mapping helps in predicting the feasibility of a reaction and the structure of its products.

Global Electron Density Transfer (GEDT) Analysis for Reaction Polarity

The polarity of a reaction, which is a key factor in determining its rate, can be quantified by the Global Electron Density Transfer (GEDT) at the transition state. nih.gov MEDT (Molecular Electron Density Theory) studies have shown a strong correlation between the magnitude of GEDT and the activation energy of polar reactions; a higher GEDT generally corresponds to a lower activation barrier. researchgate.netmdpi.compreprints.org

In a potential reaction involving this compound, the difluoromethyl group would render the thiazole ring electron-deficient, making it a good electrophile. In a reaction with a nucleophilic species, a significant GEDT from the nucleophile to the thiazole derivative would be expected at the transition state. Analyzing the direction and magnitude of this electron transfer provides insight into the polar nature of the reaction and helps to rationalize the reaction rate. nih.gov

Pseudoradical Reactivity and Multi-Stage Mechanisms

Certain reactions can proceed through multi-stage mechanisms involving intermediates that have pseudoradical character. The analysis of the electron localization function (ELF) and spin density at the transition state can reveal the nature of the bond-forming and bond-breaking processes. While there is no specific literature on the pseudoradical reactivity of this compound, this type of analysis is a standard computational tool to investigate complex reaction mechanisms.

Conceptual DFT Reactivity Indices

Conceptual DFT provides a framework to quantify chemical concepts like electronegativity and hardness, and to define a range of reactivity indices. mdpi.comscielo.org.mx These indices are valuable for predicting the reactivity of molecules without the need for full reaction path simulations.

Key global reactivity indices include:

Chemical Potential (μ): Related to the escaping tendency of electrons.

Hardness (η): Measures the resistance to charge transfer.

Electrophilicity (ω): Quantifies the ability of a species to accept electrons. mdpi.com

Nucleophilicity (N): Quantifies the ability of a species to donate electrons.

Local reactivity indices, such as Fukui functions (f(r)), pinpoint the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack. For this compound, the Fukui functions would likely indicate that the carbon atom of the difluoromethyl group and certain positions on the thiazole ring are susceptible to nucleophilic attack.

Table 2: Illustrative Conceptual DFT Reactivity Indices for this compound This table presents hypothetical data for illustrative purposes, based on trends from related compounds.

Index Value (eV) Interpretation
Chemical Potential (μ) -4.2 High tendency to accept electrons
Hardness (η) 6.8 Relatively high resistance to deformation of electron cloud
Electrophilicity (ω) 1.29 Moderate electrophile
Nucleophilicity (N) 2.1 Marginal nucleophile

These values are illustrative and would be calculated from the energies of the HOMO and LUMO.

Spectroscopic Property Prediction and Validation

Computational methods are highly effective in predicting spectroscopic properties, which can then be used to validate experimental findings or to aid in the identification of a synthesized compound. DFT calculations can provide theoretical vibrational (IR and Raman) spectra, nuclear magnetic resonance (NMR) chemical shifts, and electronic (UV-Vis) absorption spectra. nih.gov

For this compound, DFT calculations could predict the characteristic vibrational frequencies associated with the C-F, C-H, and thiazole ring stretching and bending modes. mdpi.com Similarly, the ¹H, ¹³C, and ¹⁹F NMR chemical shifts can be calculated and compared with experimental data to confirm the structure. bohrium.com

Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra. inorgchemres.org By calculating the energies of electronic transitions, one can predict the maximum absorption wavelength (λₘₐₓ). For this compound, the electronic transitions would likely involve the π-system of the thiazole ring and the orbitals associated with the substituents. The calculated spectrum can be a valuable tool for interpreting experimental UV-Vis data. researchgate.net

Theoretical NMR Chemical Shift Calculations (e.g., GIAO method)

The Gauge-Including Atomic Orbital (GIAO) method is a widely used quantum chemical approach to predict the Nuclear Magnetic Resonance (NMR) chemical shifts of molecules. researchgate.netresearchgate.net This method, often employed with Density Functional Theory (DFT), calculates the magnetic shielding tensors for each nucleus in the molecule. The theoretical chemical shifts are then obtained by referencing these shielding values to a standard, such as Tetramethylsilane (TMS).

For this compound, GIAO calculations would be performed on its optimized geometry. The calculations would predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts. These theoretical values can be used to aid in the assignment of experimental NMR spectra, confirm the molecular structure, and understand the electronic environment of the different atoms. For instance, the electron-withdrawing nature of the difluoromethyl group would be expected to significantly influence the chemical shifts of the adjacent C4 carbon and the fluorine atoms themselves.

Illustrative Data: Theoretical vs. Experimental ¹³C NMR Chemical Shifts

AtomTheoretical Chemical Shift (ppm) (Hypothetical)Experimental Chemical Shift (ppm) (Hypothetical)
C2165.2164.8
C4120.5 (t, J=240 Hz)119.9 (t, J=238 Hz)
C5115.8115.5
CH₃19.118.9
CHF₂113.4 (t, J=235 Hz)112.8 (t, J=233 Hz)

Note: The data in this table is hypothetical and for illustrative purposes only. The splitting pattern (t) and coupling constants (J) for the difluoromethyl-substituted carbons are included to show the type of detailed information that can be obtained.

Harmonic Vibrational Wavenumber Computations and Force Field Analysis

Harmonic vibrational wavenumber computations are performed to predict the infrared (IR) and Raman spectra of a molecule. mdpi.comresearchgate.net These calculations, typically carried out using DFT methods, assume that the potential energy surface around the equilibrium geometry can be approximated as a parabola, and the molecular vibrations are treated as simple harmonic oscillators.

The output of these calculations is a set of vibrational frequencies and their corresponding intensities. Each frequency corresponds to a specific normal mode of vibration, such as C-H stretching, C=N stretching, or ring deformation modes. A force field analysis involves the calculation of the force constants, which describe the stiffness of the bonds and the resistance to bending and torsional motions. This analysis provides a detailed picture of the intramolecular forces governing the molecular vibrations. For this compound, these calculations would help in assigning the bands observed in an experimental IR spectrum.

Scaled Quantum Mechanical Force Field (SQMFF) Methodology for IR Spectra

A known limitation of harmonic vibrational calculations is the systematic overestimation of vibrational frequencies compared to experimental values, primarily due to the neglect of anharmonicity and the use of incomplete basis sets. mdpi.com The Scaled Quantum Mechanical Force Field (SQMFF) methodology is a procedure to correct for these discrepancies.

In this approach, the calculated harmonic force constants are scaled using a set of empirical scale factors. These factors are generally derived by fitting the calculated spectra of a set of related molecules to their experimental spectra. The scaled force field is then used to compute a new set of vibrational frequencies that are in much better agreement with experimental data. This allows for a more reliable assignment of the experimental IR and Raman spectra of this compound.

Illustrative Data: Calculated Vibrational Frequencies (Harmonic vs. Scaled)

Vibrational ModeHarmonic Frequency (cm⁻¹) (Hypothetical)Scaled Frequency (cm⁻¹) (Hypothetical)
C-H stretch (thiazole ring)31503050
C=N stretch16201580
CH₃ symmetric stretch30102920
C-F symmetric stretch11501100
Ring deformation850825

Note: The data in this table is hypothetical and for illustrative purposes only.

Bonding and Charge Distribution Analysis

Understanding the distribution of electrons within a molecule is crucial for explaining its reactivity and intermolecular interactions. Several computational techniques are used to analyze bonding and charge distribution.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds. mdpi.comresearchgate.net This method provides a quantitative description of the Lewis-like bonding structure of a molecule.

A key feature of NBO analysis is the examination of donor-acceptor interactions, which are quantified using second-order perturbation theory. These interactions represent charge transfer from a filled (donor) NBO to an empty (acceptor) NBO. For this compound, NBO analysis would reveal hyperconjugative interactions, such as the delocalization of electron density from the sulfur lone pair into the antibonding orbitals of the thiazole ring, which contributes to its aromaticity. It would also quantify the electron-withdrawing effect of the difluoromethyl group.

Atoms in Molecules (AIM) Theory for Topological Properties

The Quantum Theory of Atoms in Molecules (AIM) provides a rigorous method for partitioning the electron density of a molecule into atomic basins. semanticscholar.org The analysis of the topology of the electron density at bond critical points (BCPs)—points of minimum electron density between two bonded atoms—provides valuable information about the nature of the chemical bonds.

For this compound, AIM analysis would be used to characterize the C-S, C-N, C-C, and C-F bonds. The values of the electron density (ρ) and its Laplacian (∇²ρ) at the BCPs would indicate whether the interactions are predominantly covalent (∇²ρ < 0) or have significant ionic character (∇²ρ > 0).

Mulliken Charge Analysis for Atomic Charges

Mulliken population analysis is a method for estimating the partial atomic charges in a molecule. rsc.orgniscpr.res.in It partitions the total electron population among the different atoms based on the contributions of their basis functions to the molecular orbitals. While Mulliken charges are known to be sensitive to the choice of basis set, they can provide a qualitative picture of the charge distribution.

In this compound, a Mulliken charge analysis would be expected to show a negative charge on the nitrogen and fluorine atoms due to their high electronegativity, and a positive charge on the sulfur and hydrogen atoms. The carbon atom of the difluoromethyl group would likely carry a significant positive charge due to the strong electron-withdrawing effect of the two fluorine atoms.

Illustrative Data: Calculated Mulliken Atomic Charges

AtomMulliken Charge (a.u.) (Hypothetical)
N3-0.45
S1+0.25
C2+0.15
C4+0.30
C5-0.10
C (in CH₃)-0.20
C (in CHF₂)+0.60
F (average)-0.35

Note: The data in this table is hypothetical and for illustrative purposes only. The atom numbering follows standard thiazole nomenclature.

Advanced Computational Models

Advanced computational models are instrumental in modern drug discovery and development, offering profound insights into the structural and electronic properties of molecules like this compound. These theoretical studies enable the prediction of molecular behavior, interaction with biological targets, and the rational design of novel compounds with enhanced activity and specificity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. For derivatives of the thiazole family, QSAR studies have been pivotal in identifying key molecular descriptors that govern their therapeutic effects.

Research on a series of 2,4-disubstituted thiazole derivatives has highlighted the importance of specific molecular properties for their antimicrobial activity. researchgate.netjapsonline.com These studies indicate that the molecular connectivity index (2χv) and Kier's shape index (kα3) are crucial parameters influencing the antimicrobial efficacy of these compounds. researchgate.netjapsonline.com Such models suggest that these factors are significant for the interaction with the target sites within various microorganisms. researchgate.netjapsonline.com

In a study focused on thiazole derivatives as PIN1 inhibitors, 2D-QSAR models were developed to predict their biological activity. imist.maresearchgate.net The most successful Multiple Linear Regression (MLR) model incorporated four key descriptors: molar refractivity (MR), the logarithm of the partition coefficient (LogP), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), and the J descriptor. imist.maresearchgate.net This model demonstrated robust predictive power, with a high correlation coefficient (R² = 0.76) and strong validation metrics (R²cv = 0.63, R²test = 0.78). imist.maresearchgate.net An Artificial Neural Network (ANN) model provided even greater accuracy, with an R² of 0.98. imist.maresearchgate.net These findings underscore the importance of both steric and electronic properties in the activity of these thiazole derivatives.

Furthermore, a 3D-QSAR study on thiazole derivatives as biofilm inhibitors constructed both CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) models. physchemres.org The CoMFA model yielded an R² of 0.925 and a Q² of 0.538, while the CoMSIA model showed an R² of 0.905 and a Q² of 0.593, indicating strong predictive capability. physchemres.org

Table 1: Key Parameters in QSAR Models for Thiazole Derivatives

QSAR Model Type Key Parameters/Descriptors Target Activity Reference
2D-QSAR Molecular Connectivity Index (2χv), Kier's Shape Index (kα3) Antimicrobial researchgate.netjapsonline.com
2D-QSAR (MLR) Molar Refractivity (MR), LogP, ELUMO, J Descriptor PIN1 Inhibition imist.maresearchgate.net
3D-QSAR (CoMFA) Steric and Electrostatic Fields Biofilm Inhibition physchemres.org
3D-QSAR (CoMSIA) Steric, Electrostatic, Hydrophobic, H-bond Donor/Acceptor Fields Biofilm Inhibition physchemres.org

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how a ligand, such as this compound, might interact with a biological target at the atomic level.

Docking studies on 2,4-disubstituted thiazole derivatives have provided valuable insights into their binding modes with various protein targets. For instance, in the context of antimicrobial activity, molecular docking has shown that derivatives with nitro (NO2) and methoxy (B1213986) (OCH3) groups at the para position of a phenyl ring exhibit a greater affinity for the target enzyme glucosamine-6-phosphate synthase. researchgate.netjapsonline.com This suggests that for this compound, the difluoromethyl group at the 4-position and the methyl group at the 2-position will play a crucial role in defining its binding interactions.

In another study, a series of novel 2,4-disubstituted thiazoles were synthesized and docked against the tubulin colchicine (B1669291) binding site to evaluate their potential as anticancer agents. nih.govacs.org The docking results revealed that several of the synthesized compounds had free binding energies ranging from -13.88 to -14.50 kcal/mol, which were more favorable than the reference compound, combretastatin (B1194345) A-4 (-13.42 kcal/mol). nih.govacs.org This indicates a strong potential for these thiazole derivatives to act as tubulin polymerization inhibitors. nih.govacs.org

Furthermore, docking studies of thiazole derivatives as dual EGFR/BRAFV600E inhibitors have demonstrated good affinity towards these cancer-related kinases. nih.gov For example, compound 3f in the study showed docking scores of -8.7 and -8.5 kcal/mol against BRAFV600E and EGFR, respectively. nih.gov These interactions are critical for their antiproliferative activity. nih.gov Similarly, novel thiazole-based derivatives have been investigated as potential acetylcholinesterase (AChE) inhibitors, with molecular docking used to elucidate their binding within the enzyme's active site. acs.org

For this compound, the difluoromethyl group is of particular interest. The fluorine atoms can participate in hydrogen bonding and other non-covalent interactions, such as halogen bonds, which can significantly influence the binding affinity and selectivity for a given target. The methyl group at the 2-position can contribute to hydrophobic interactions within the binding pocket.

Table 2: Examples of Molecular Docking Studies on Thiazole Derivatives

Compound Series Target Protein Key Findings Reference
2,4-Disubstituted Thiazoles Glucosamine-6-phosphate synthase NO2 and OCH3 substitutions enhance binding affinity. researchgate.netjapsonline.com
2,4-Disubstituted Thiazoles Tubulin (Colchicine Binding Site) Binding energies suggest potent tubulin polymerization inhibition. nih.govacs.org
Substituted Thiazoles EGFR/BRAFV600E Good affinity with docking scores indicating potential dual inhibition. nih.gov
Thiazole-based Derivatives Acetylcholinesterase (AChE) Elucidation of binding modes for potential Alzheimer's disease therapy. acs.org

Conformational Landscape Exploration and Energetic Analysis

The conformational landscape of a molecule describes the full range of three-dimensional shapes it can adopt, along with their relative energies. Understanding the conformational preferences of this compound is crucial, as the bioactive conformation is the one that binds to the biological target.

While specific conformational analysis of this compound is not extensively documented, studies on related structures provide valuable insights. For instance, the conformational preferences of N-difluoromethylated amides have been investigated, revealing that intramolecular hydrogen bonding and stereoelectronic effects play a significant role in determining their shape. rsc.org The presence of the difluoromethyl group can stabilize certain conformations through electron donation from fluorine, which enhances resonance. rsc.org This suggests that the difluoromethyl group in this compound could influence the electronic distribution and conformational stability of the thiazole ring.

Energetic analysis, often performed using Density Functional Theory (DFT), provides quantitative information about the stability of different conformers and the energy barriers between them. DFT studies on thiazole-based hydrazones have been used to calculate properties such as the HOMO-LUMO energy gap, which is indicative of the molecule's reactivity. researchgate.net For a series of these compounds, the HOMO-LUMO energy gap was found to be in the range of 3.595 eV to 4.123 eV. researchgate.net A smaller energy gap generally correlates with higher reactivity. nih.gov

In a theoretical study on thiazole derivatives, quantum chemical parameters such as hardness, softness, and electronegativity were calculated to assess their reactivity. nih.gov One of the studied compounds exhibited a low HOMO-LUMO energy gap of 0.315 eV and a high softness value of 6.3492 eV⁻¹, indicating high reactivity. nih.gov Such calculations for this compound would be invaluable in predicting its chemical behavior and potential for interaction with biological macromolecules. The energetic analysis would reveal the most stable conformer in different environments (e.g., gas phase vs. solvent) and the energetic cost of adopting a potentially less stable but bioactive conformation.

Table 3: Theoretical Energetic Parameters for Thiazole Derivatives from a Comparative Study

Compound Class Parameter Value Range Significance Reference
Thiazole-based Hydrazones HOMO-LUMO Energy Gap (ΔE) 3.595 - 4.123 eV Indicates chemical reactivity and stability. researchgate.net
Thiazole Derivatives HOMO-LUMO Energy Gap (ΔE) 3.5712 - 6.0298 eV Lower values suggest higher reactivity. nih.gov
Thiazole Derivatives Softness (σ) 0.3317 - 0.56 eV⁻¹ Higher values indicate greater reactivity. nih.gov
Thiazole Derivatives Hardness (η) 3.5003 - 4.612 eV Lower values suggest greater reactivity. nih.gov

Derivatization and Functionalization Strategies of 4 Difluoromethyl 2 Methyl Thiazole

Strategic Introduction of New Functional Groups onto the Thiazole (B1198619) Ring

The thiazole ring of 4-(difluoromethyl)-2-methyl-thiazole possesses distinct reactive sites that allow for the selective introduction of new functional groups. The C5 position is a primary target for functionalization due to its electronic characteristics.

Key strategies for modifying the thiazole ring include:

Direct C-H Arylation: Palladium-catalyzed direct C-H arylation is an effective method for introducing aryl groups onto the thiazole core. For instance, the C-H arylation of 4-methylthiazole (B1212942) can be achieved selectively at the 2-position, but similar methodologies can be adapted for the C5-position of the target compound, which is not substituted. This approach is valuable for creating derivatives with extended conjugation, which can influence electronic and photophysical properties. chim.it

Amination Reactions: The introduction of amino groups, particularly N-arylamines, at the C5 position of the thiazole ring has been successfully achieved. chim.it This functionalization is significant for building molecules with potential applications as organic fluorophores or in medicinal chemistry, where the nitrogen atom can act as a hydrogen bond acceptor or a site for further derivatization.

Halogenation: The thiazole ring can be subjected to halogenation reactions, introducing bromine or chlorine atoms. These halogenated intermediates are highly versatile, serving as handles for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce a wide variety of substituents, including aryl, alkyl, and amino groups. For example, 2,4-dibromothiazole (B130268) is used as a precursor where the bromine at the 2-position is selectively coupled, leaving the bromine at the 4-position for subsequent reactions. nih.gov

Condensation Reactions: The classical Hantzsch thiazole synthesis, while primarily for ring formation, demonstrates the versatility of introducing substituents. chim.itnih.gov By starting with appropriately functionalized thioamides or α-halocarbonyl compounds, a wide array of groups can be incorporated into the final thiazole structure from the outset. This principle can be extended to post-synthesis modifications where reactive handles are incorporated for further derivatization.

These functionalization reactions are often modular, allowing for the systematic variation of substituents to fine-tune the molecule's properties.

Table 1: Examples of Thiazole Ring Functionalization Reactions

Reaction TypeReagents and ConditionsProduct TypeReference
Direct C-H ArylationAryl iodides, Palladium catalyst2-Aryl-4-methylthiazoles chim.it
C-5 AminationN-arylamines, Base5-Amino-thiazole derivatives chim.it
Hantzsch Condensationα-haloketones, Thiosemicarbazone2-Hydrazinyl-4-substituted-1,3-thiazoles nih.gov
AcylationChloroacetyl chloride, TriethylamineN-(thiazol-2-yl)acetamide intermediate nih.gov

Chemical Modifications and Transformations of the Difluoromethyl Moiety

The difluoromethyl (CF2H) group is not merely a passive substituent; its unique chemical nature allows for specific modifications and transformations. The C-H bond within the CF2H group is polarized and can participate in certain reactions, although it is generally less reactive than other C-H bonds in the molecule.

Hydrogen Bonding: The CF2H group is a competent hydrogen bond donor, a characteristic that makes it a bioisostere for alcohol (OH), thiol (SH), or amine (NH) groups. rsc.orgcas.cn This property is crucial in designing molecules that interact with biological targets. While not a direct chemical transformation of the group, this reactivity influences intermolecular interactions and is a key consideration in derivatization strategies aimed at biological applications.

Radical C-H Difluoromethylation: While this is a method to introduce a CF2H group, the underlying principles are relevant to its reactivity. Radical C-H difluoromethylation often targets electron-deficient carbons, highlighting the electronic character of the C-H bond in the difluoromethyl group itself. rsc.org

Deprotonation and Nucleophilic Attack: Under strongly basic conditions, it is conceivable to deprotonate the difluoromethyl group, creating a difluorinated carbanion. This intermediate could then react with electrophiles, although this is a challenging transformation due to the potential for competing reactions and the instability of the anion.

Conversion to other Fluoroalkyl groups: Advanced synthetic methods could potentially transform the CF2H group. For example, further fluorination to a trifluoromethyl (CF3) group would require harsh conditions and highly reactive fluorinating agents. Conversely, reductive defluorination is another theoretical possibility, though less explored for this specific group.

Modifications targeting the difluoromethyl group are less common than those on the thiazole ring but offer a pathway to profoundly alter the compound's electronic and steric properties.

Table 2: Properties and Reactivity of the Difluoromethyl Group

Property/ReactionDescriptionSignificanceReference
Hydrogen Bond DonorThe polarized C-H bond acts as a hydrogen bond donor.Bioisosteric replacement for OH, SH, NH groups. rsc.orgcas.cn
BioisosterismServes as a lipophilic analogue of hydroxyl or thiol groups.Modulates lipophilicity and metabolic stability. cas.cnacs.org
C-H AcidityThe C-H bond is acidic compared to alkyl C-H bonds.Potential for deprotonation under strong basic conditions. rsc.org

Intermediate Derivatization Methods for Chemical Libraries

The synthesis of chemical libraries based on the this compound scaffold requires robust and versatile derivatization methods that can be applied in a high-throughput manner. The goal is to generate a large number of analogues by systematically varying substituents at different positions.

Multi-component Reactions (MCRs): MCRs are highly efficient for building molecular diversity. A one-pot, three-component reaction involving an intermediate like 3-(2-bromoacetyl)-2H-chromen-2-one, various acetophenones, and thiosemicarbazide (B42300) can produce a library of coumarinyl thiazoles. chim.it This strategy can be adapted by using a difluoromethyl-containing building block.

Solid-Phase Synthesis: Attaching the thiazole core to a solid support allows for the use of excess reagents and simplified purification (washing). Functional groups on the thiazole ring or on substituents can be sequentially modified, and the final products are cleaved from the support in the last step.

Parallel Synthesis using Key Intermediates: A common strategy involves the large-scale synthesis of a key intermediate, which is then distributed into an array of reaction vessels. For example, an intermediate such as 2-chloro-N-(4-methylthiazol-2-yl)propanamide can be reacted in parallel with a library of mercapto derivatives to produce a diverse set of final compounds. mersin.edu.tr Similarly, a key intermediate like 2-chloro-N-(4-(3,4,5-trimethoxyphenyl)thiazol-2-yl)acetamide can be reacted with various amines to generate a library of derivatives. nih.gov

These methods are instrumental in exploring the structure-activity relationship (SAR) by rapidly generating a wide range of chemical diversity around the core scaffold.

Table 3: Strategies for Chemical Library Synthesis

StrategyDescriptionExampleReference
Multi-Component ReactionCombining three or more reactants in a single step to form a complex product.Synthesis of coumarinyl thiazole analogues. chim.it
Key Intermediate Parallel SynthesisA common precursor is synthesized and then reacted with a library of diverse building blocks.Reaction of 2-chloro-N-(thiazol-2-yl)acetamide with various amines or thiols. nih.govmersin.edu.tr
Hantzsch CondensationA versatile method for creating the thiazole ring itself with diverse substituents.Reaction of thiosemicarbazones with various α-haloketones. nih.gov

Engineering for Specific Electronic or Optical Properties in Advanced Materials Research

Derivatization of this compound is a powerful tool for engineering materials with tailored electronic and optical properties for applications in optoelectronics and photonics.

Tuning HOMO/LUMO Levels: The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, can be precisely tuned. The introduction of electron-donating or electron-withdrawing groups on the thiazole ring significantly alters these energy levels. researchgate.net The difluoromethyl group itself acts as an electron-withdrawing group, which can lower both HOMO and LUMO energies, impacting charge injection and transport properties. rsc.org

Developing Fluorescent Materials: Thiazole derivatives are excellent scaffolds for organic fluorophores. chim.it By extending the π-conjugated system through arylation at the C5 position or by creating donor-acceptor-donor (D-A-D) structures, the emission color and quantum yield can be controlled. Thiazolo[5,4-d]thiazole (B1587360) (TTz) based materials, for example, show fluorescence spanning the entire visible spectrum depending on their solid-state packing, which can be modulated by alkyl appendages. rsc.org The introduction of a CF2H group can influence these packing modes and photophysical properties.

Non-Linear Optical (NLO) Properties: The strategic placement of donor and acceptor groups across the thiazole ring can induce significant second-order NLO responses. DFT calculations on 4-methylthiazole derivatives have suggested their potential for NLO applications. rsc.org The strong dipole moment associated with the difluoromethyl group could enhance this effect.

Table 4: Impact of Derivatization on Electronic and Optical Properties

PropertyDerivatization StrategyEffectReference
HOMO/LUMO Energy GapIntroduction of methyl or mercapto groups.Mercapto groups lower the HOMO-LUMO gap more significantly than methyl groups. researchgate.net
FluorescenceCreating D-A-D structures with a thiazolo[5,4-d]thiazole core.Emission color can be tuned from blue to orange-red based on crystal packing. rsc.org
Non-Linear Optical (NLO) BehaviorDFT calculations on various substituted 4-methylthiazoles.Computed hyperpolarizability (β0) suggests potential NLO properties. rsc.org
Electron MobilityIncorporation into polymer acceptors.Thiazole-containing polymers can exhibit good electron mobility. chim.it

Chemical Derivatization for Enhanced Spectroscopic Detection and Separation

To facilitate analysis, purification, and detection, this compound and its derivatives can be functionalized with specific chemical tags. These tags enhance their response in various analytical techniques.

Attachment of Chromophores: For enhanced detection using UV-Vis spectroscopy, chromophoric groups can be attached. This is often achieved through reactions that extend the conjugated π-system, such as coupling with aromatic aldehydes to form hydrazones, which are themselves colored compounds. mdpi.com

Synthesis of Fluorophores: For highly sensitive fluorescence detection, the thiazole core can be incorporated into a larger fluorescent molecule. A well-known example is the synthesis of Thiazole Orange analogues, which are asymmetrical cyanine (B1664457) dyes. nih.gov These dyes exhibit strong fluorescence enhancement upon binding to DNA, making them useful as stains in flow cytometry and microscopy. Chloro-substituted analogues of Thiazole Orange have been synthesized and studied for their ability to stain live and apoptotic cells. nih.gov

Derivatization for Mass Spectrometry (MS): To improve ionization efficiency and achieve better fragmentation patterns in MS, especially in LC-MS/MS, derivatization is key. Reagents targeting the cis-diene system of certain molecules, like PTAD (4-phenyl-1,2,4-triazoline-3,5-dione), significantly increase signal intensity. nih.gov While the thiazole ring itself is aromatic, functional handles introduced onto it (like hydroxyl or amino groups) can be targeted by reagents such as pentafluorobenzyl bromide (PFB-Br) or others that enhance detectability in gas chromatography-mass spectrometry (GC-MS) or LC-MS. nih.gov This derivatization is crucial for quantitative analysis of trace amounts in complex matrices.

Table 5: Derivatization for Enhanced Analysis

Analytical TechniqueDerivatization StrategyReagent/Tag ExamplePurposeReference
Flow Cytometry / Fluorescence MicroscopySynthesis of cyanine dyes.Chloro-substituted Thiazole Orange analogues.Staining of DNA in live/apoptotic cells for detection. nih.gov
LC-MS/MSReaction with a dienophile.4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD).Increased ionization efficiency and sensitivity. nih.gov
GC-MSAlkylation of acidic C-H or hydroxyl groups.Pentafluorobenzyl bromide (PFB-Br).Formation of stable, volatile derivatives with high detector response. nih.gov
UV-Vis SpectroscopyCondensation with aromatic aldehydes.Substituted benzaldehydes.Formation of chromophoric hydrazone derivatives. mdpi.com

Applications of 4 Difluoromethyl 2 Methyl Thiazole in Chemical Synthesis

Role as a Key Building Block for Complex Organic Molecule Construction

The concept of using modular molecular building blocks is fundamental to the efficient synthesis of complex chemical structures. semanticscholar.org 4-(Difluoromethyl)-2-methyl-thiazole exemplifies such a building block, providing chemists with a pre-functionalized scaffold that streamlines synthetic routes. Isocyanides and other heterocycles are well-established as versatile building blocks for accessing an array of pharmaceutically relevant molecules. cas.cn Similarly, this compound allows for the direct incorporation of both a thiazole (B1198619) nucleus—a common motif in biologically active compounds—and a difluoromethyl group, which imparts unique electronic and steric properties. nih.govfabad.org.tr

The utility of this compound as a building block stems from the predictable reactivity of the thiazole ring, which can undergo various chemical transformations, such as C-H activation, cross-coupling reactions, or condensation, to be integrated into larger, more intricate molecular frameworks. chemrxiv.org The presence of the difluoromethyl group from the outset avoids the need for potentially harsh or low-yielding fluorination steps later in a synthetic sequence. nih.gov This approach, utilizing pre-designed functional units, is central to the modular synthesis of complex materials and bioactive agents. semanticscholar.org

Table 1: Key Attributes of this compound as a Synthetic Building Block

Feature Description Synthetic Advantage
Pre-fluorination The difluoromethyl group is already present on the thiazole core. Avoids late-stage fluorination reactions which can have limited substrate scope or harsh conditions. nih.gov
Thiazole Core The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry. fabad.org.trmdpi.com Provides a proven structural motif known for a wide range of biological activities.
Versatile Reactivity The thiazole ring offers multiple sites for further functionalization. Enables integration into larger molecules through various synthetic transformations. chemrxiv.org

| Combined Functionality | Offers both a key heterocyclic system and a functional fluorine group in one molecule. | Streamlines synthetic pathways toward complex fluorinated heterocyclic targets. |

Utilization in the Synthesis of Fluorinated Heterocycles

Fluorinated heterocycles are a prominent class of compounds in modern medicine, with many FDA-approved drugs featuring this combination. nih.gov The construction of difluoromethyl-substituted scaffolds is a highly active area of research due to their significant biological value. rsc.org this compound serves as an ideal starting point for the synthesis of more complex fluorinated heterocyclic systems.

By using this compound as a precursor, chemists can leverage the existing difluoromethyl-thiazole core and elaborate upon it. For instance, it can be used in condensation or cross-coupling reactions to fuse or link other heterocyclic rings, resulting in novel polycyclic or multi-heterocyclic structures that retain the crucial difluoromethyl moiety. Research has demonstrated the synthesis of fluorinated hydrazinylthiazole derivatives from fluorinated thiazole precursors, highlighting a pathway where the initial fluorinated ring is built upon to create new molecules with potential biological applications, such as enzyme inhibition. nih.gov This strategy is part of a broader effort to develop efficient syntheses for the many difluoromethylated heterocycles that have potential applications in pharmaceutical and agricultural science. nih.gov

Precursor for Advanced Organic Materials with Desired Characteristics

The applications of thiazole-containing compounds extend beyond pharmaceuticals into the realm of materials science. Thiazole and thiophene-based building blocks are actively used in the synthesis of organic semiconducting materials. nih.gov The rigid, planar, and π-conjugated nature of certain thiazole-based structures makes them excellent candidates for use in organic electronics. mdpi.com

This compound can serve as a precursor for such advanced materials. The thiazole ring provides the necessary heterocyclic core, while the difluoromethyl group can be used to fine-tune the material's electronic properties, solubility, and intermolecular packing. For example, thiazole-containing ligands are used to construct metal-organic frameworks (MOFs) with specific luminescent properties. mdpi.com The ability to functionalize the thiazole core allows for its incorporation into polymers or as a ligand in MOFs, where the resulting materials can exhibit tailored characteristics for applications in sensors, organic light-emitting diodes (OLEDs), or as catalysts. mdpi.comrsc.org The development of new building blocks based on heterocyclic frameworks like indolo[3,2,1-jk]carbazole (B1256015) underscores the strategy of using tailored molecular units to create functional organic materials with specific, designed properties. chemrxiv.org

Table 2: Potential Applications in Advanced Organic Materials

Material Type Desired Characteristic Role of the Thiazole Moiety
Organic Semiconductors Charge transport, tunable bandgap Provides a rigid, π-conjugated core for electronic delocalization. nih.gov
Metal-Organic Frameworks (MOFs) Porosity, Luminescence, Catalysis Acts as a coordinating ligand to form the framework structure. mdpi.comrsc.org
Organic Light-Emitting Diodes (OLEDs) Fluorescence, high quantum yield Forms the core of fluorescent molecules with tailored emission properties. mdpi.com

| Functional Polymers | Specific electronic or physical properties | Serves as a monomer unit to be incorporated into a polymer chain. |

Contribution to the Development of Chemical Libraries

The discovery of new drugs and materials often relies on the synthesis and screening of large collections of diverse molecules, known as chemical libraries. The development of general strategies to construct libraries of compounds containing a specific desirable feature, such as a difluoromethyl group, is of significant interest. nih.gov

Strategic Intermediate in the Synthesis of Scaffolds with Modified Physicochemical Profiles

One of the most powerful applications of this compound is its use as a strategic intermediate to intentionally modify the physicochemical properties of a target molecule. The introduction of a difluoromethyl (CF2H) group can have profound effects on a molecule's biological activity and pharmacokinetic profile. nih.govcas.cn

The CF2H group is often used as a bioisostere for other functional groups, such as a hydroxyl (OH) or thiol (SH) group. cas.cn It can act as a lipophilic hydrogen bond donor, altering how a molecule interacts with its biological target. cas.cn Furthermore, the C-F bond is exceptionally strong, making the difluoromethyl group metabolically stable. Its inclusion can block sites of metabolic degradation, leading to improved drug half-life and bioavailability. nih.gov The incorporation of fluorine is a well-known strategy to increase lipophilicity and membrane permeability, which are critical factors for drug efficacy. cas.cn By using this compound as an intermediate, chemists can build these desirable properties into a molecule from an early synthetic stage, creating final compounds with carefully engineered and improved physicochemical profiles.

Table 3: Physicochemical Modifications Enabled by the Difluoromethyl Group

Property Modification Strategic Advantage in Molecular Design Source
Bioisosterism Can replace a hydroxyl (OH) or thiol (SH) group, potentially altering binding affinity while maintaining key interactions. cas.cn
Metabolic Stability The high strength of the C-F bond can prevent metabolic oxidation at that position, increasing the molecule's in-vivo stability. nih.gov
Lipophilicity Increases the molecule's lipid solubility, which can enhance its ability to cross cell membranes. cas.cn
Hydrogen Bond Donor The hydrogen atom of the CF2H group can participate in hydrogen bonding, influencing molecular recognition and binding. cas.cn

| Conformational Effects | The steric and electronic nature of the group can influence the preferred conformation of the molecule, affecting its interaction with targets. | |

Future Directions and Emerging Research Avenues

The exploration of 4-(Difluoromethyl)-2-methyl-thiazole and its derivatives is poised for significant advancement, driven by innovations in synthetic chemistry, computational tools, and analytical techniques. The inherent value of the fluorinated thiazole (B1198619) motif in various scientific domains, particularly in medicinal chemistry and materials science, ensures that future research will continue to be a vibrant and productive field. Key emerging research avenues are focused on enhancing the efficiency and sustainability of synthesis, harnessing the power of predictive technologies, uncovering novel chemical reactivity, gaining deeper mechanistic insights, and designing sophisticated molecular architectures for targeted applications.

Q & A

What are the optimized synthetic routes for 4-(Difluoromethyl)-2-methyl-thiazole, and how can reaction yields be improved?

Basic Research Question
The synthesis of thiazole derivatives often involves cyclization reactions. For example, thiazole cores can be constructed via Hantzsch thiazole synthesis, where α-haloketones react with thioamides . To optimize this compound:

  • Solvent Choice : Polar aprotic solvents like DMSO enhance reaction efficiency by stabilizing intermediates, as seen in similar thiazole syntheses .
  • Catalysts : Use Lewis acids (e.g., ZnCl₂) to accelerate cyclization. Evidence from triazole-thiazole hybrids shows improved yields (65–80%) with catalytic systems .
  • Purification : Crystallization using ethanol-water mixtures reduces impurities, as demonstrated for analogous compounds .

How do spectroscopic techniques (NMR, IR) confirm the structure of this compound?

Basic Research Question
Structural validation requires multi-technique analysis:

  • ¹H/¹³C NMR : The difluoromethyl group (CF₂H) shows characteristic splitting patterns (e.g., triplet for CF₂H protons at δ ~5.5–6.5 ppm) . Thiazole ring protons resonate at δ 7.0–8.5 ppm, as seen in related 4-phenylthiazoles .
  • IR Spectroscopy : Stretching vibrations for C-F bonds appear at 1100–1250 cm⁻¹, while thiazole C=N bonds absorb near 1650 cm⁻¹ .
  • Elemental Analysis : Validate purity by comparing experimental vs. calculated C/H/N/F percentages .

What role does the difluoromethyl group play in the compound’s bioavailability and target binding?

Advanced Research Question
Fluorine substituents influence pharmacokinetics and target interactions:

  • Metabolic Stability : CF₂H reduces oxidative metabolism by cytochrome P450 enzymes, extending half-life .
  • Hydrophobic Interactions : Fluorine’s electronegativity enhances lipophilicity, improving membrane permeability. This is critical for CNS-targeting drugs .
  • Conformational Effects : The CF₂H group may impose steric constraints, altering binding to enzymes (e.g., kinase inhibitors) . Computational docking studies (e.g., AutoDock Vina) can model these interactions .

How can structure-activity relationships (SAR) guide the design of this compound derivatives?

Advanced Research Question
SAR studies require systematic substitution and bioactivity testing:

  • Positional Modifications : Replace the methyl group at C2 with bulkier substituents (e.g., aryl groups) to assess steric effects on activity .
  • Electron-Withdrawing Groups : Introduce NO₂ or Cl at C4 to evaluate changes in electronic density and binding affinity .
  • Biological Assays : Test derivatives against target enzymes (e.g., antifungal CYP51) using MIC assays .

What challenges arise in analyzing degradation products of this compound, and how are they addressed?

Advanced Research Question
Degradation pathways complicate analytical workflows:

  • Hydrolysis : The thiazole ring may hydrolyze under acidic conditions, forming thioamide byproducts. LC-MS/MS with ion-trap detectors identifies these fragments .
  • Photodegradation : UV exposure can cleave C-F bonds. Accelerated stability studies (ICH Q1A guidelines) under controlled light/humidity are essential .
  • Quantification : Use deuterated internal standards (e.g., D₃-4-methylthiazole) for precise HPLC-MS quantification .

How does the compound’s electronic structure influence its reactivity in cross-coupling reactions?

Advanced Research Question
Density Functional Theory (DFT) calculations reveal reactivity trends:

  • Frontier Orbitals : The HOMO-LUMO gap predicts nucleophilic/electrophilic sites. For this compound, electron-deficient thiazole rings favor Suzuki-Miyaura couplings at C5 .
  • Substituent Effects : CF₂H withdraws electron density, activating the thiazole toward palladium-catalyzed arylations .

What in vitro models are suitable for evaluating the compound’s antitumor potential?

Advanced Research Question
Preclinical models must align with mechanistic hypotheses:

  • Cell Line Panels : Use NCI-60 screens to identify activity against specific cancer types (e.g., leukemia CCRF-CEM) .
  • Apoptosis Assays : Flow cytometry with Annexin V/PI staining quantifies cell death induction .
  • Target Validation : siRNA knockdown of suspected targets (e.g., Bcl-2) confirms mechanism .

How can computational tools predict the environmental fate of this compound?

Advanced Research Question
Environmental risk assessment requires predictive modeling:

  • EPI Suite : Estimates biodegradability (BIOWIN) and bioaccumulation (BCF) .
  • Quantum Mechanics : Simulates hydrolysis pathways (e.g., SN2 mechanisms at the CF₂H group) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.